Ethylamine, 2-chloro-N-dichloromethylene-
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Overview
Description
Ethylamine, 2-chloro-N-dichloromethylene- is an organic compound with the molecular formula C4H10ClN. It is also known by other names such as (2-Chloroethyl)dimethylamine and β-Chloroethyldimethylamine . This compound is a colorless liquid with a strong ammonia-like odor and is widely used in organic synthesis and as an intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylamine, 2-chloro-N-dichloromethylene- can be synthesized through several methods. One common method involves the reaction of ethanol with ammonia in the presence of an oxide catalyst . Another method is the reductive amination of acetaldehyde with ammonia and hydrogen . These reactions typically require specific temperature and pressure conditions to achieve optimal yields.
Industrial Production Methods
Industrial production of Ethylamine, 2-chloro-N-dichloromethylene- often involves large-scale synthesis using ethanol and ammonia. The reaction is catalyzed by an oxide catalyst, and the product is purified through distillation . This method is efficient and cost-effective, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethylamine, 2-chloro-N-dichloromethylene- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted amines.
Oxidation and Reduction: It can be oxidized to form corresponding amides or reduced to form primary amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as hydroxide ions, amines, and thiols.
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
Major Products
The major products formed from these reactions include substituted amines, amides, and primary amines .
Scientific Research Applications
Ethylamine, 2-chloro-N-dichloromethylene- has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: It is used in the synthesis of drugs such as bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine.
Chemical Industry: It is used as a starting reagent for the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of Ethylamine, 2-chloro-N-dichloromethylene- involves nucleophilic substitution reactions. The compound acts as a nucleophile, attacking electrophilic centers in other molecules . This leads to the formation of new chemical bonds and the production of substituted amines .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethylamine, 2-chloro-N-dichloromethylene- include:
Methylamine: A primary amine with a similar structure but with one less carbon atom.
Dimethylamine: A secondary amine with two methyl groups attached to the nitrogen atom.
Trimethylamine: A tertiary amine with three methyl groups attached to the nitrogen atom.
Uniqueness
Ethylamine, 2-chloro-N-dichloromethylene- is unique due to its chloroethyl group, which makes it highly reactive in nucleophilic substitution reactions . This reactivity makes it a valuable intermediate in organic synthesis and pharmaceutical applications .
Properties
CAS No. |
23546-84-1 |
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Molecular Formula |
C3H4Cl3N |
Molecular Weight |
160.43 g/mol |
IUPAC Name |
1,1-dichloro-N-(2-chloroethyl)methanimine |
InChI |
InChI=1S/C3H4Cl3N/c4-1-2-7-3(5)6/h1-2H2 |
InChI Key |
YWMGZMIHXMLQQU-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)N=C(Cl)Cl |
Origin of Product |
United States |
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